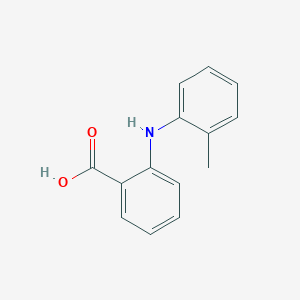

N-(2-Methylphenyl)anthranilic acid

Overview

Description

N-(2-Methylphenyl)anthranilic acid (CAS RN: Not explicitly provided; structure: 2-amino-N-(2-methylphenyl)benzoic acid) is an anthranilic acid derivative synthesized via copper-catalyzed amination of 2-chlorobenzoic acid and 2-methylaniline (). It crystallizes in a dimeric form due to hydrogen bonding between carboxylic acid groups, adopting either cis- or trans-isomeric configurations. The dihedral angle between the 2-methylphenyl group and the anthranilic acid ring is 49.1°, influencing its molecular packing and solubility ().

Preparation Methods

Alpha-hexachlorocyclohexane is produced as a byproduct during the synthesis of lindane. The production involves the chlorination of benzene under radical addition conditions, which yields hexachlorocyclohexane isomers after three successive radical dichlorination steps . The reaction can be summarized as follows: [ \text{C}_6\text{H}_6 + 3\text{Cl}_2 \rightarrow \text{C}_6\text{H}_6\text{Cl}_6 ]

Chemical Reactions Analysis

Reaction Conditions and Yields

The reaction conditions were optimized to achieve high yields of N-(2-Methylphenyl)anthranilic acid. The following table summarizes various experimental conditions and their corresponding yields:

| Entry | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | CuI (4%) | 24 | 55 |

| 2 | Cu₂O (4%) | 24 | 56 |

| 3 | Cu (9%) | 24 | 55 |

| 4 | Cu (9%), CuI (4%) | 24 | 51 |

| 5 | Cu (9%), Cu₂O (4%) | 24 | 76 |

| 6 | Cu (12%), Cu₂O (4%) | 5 | 66 |

| 7 | Cu (9%), Cu₂O (4%) | 5 | 71 |

The optimal yield of this compound was achieved using a combination of Cu and Cu₂O, with yields reaching up to 90% when diethylene glycol was used as a solvent .

Chemical Reactions Involving this compound

This compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Amination Reactions

Amination reactions are critical for modifying the structure of anthranilic acids. The copper-catalyzed C-N bond formation has been extensively studied, allowing for the introduction of diverse amine substituents onto the anthranilic acid framework.

Formation of Derivatives

This compound can also serve as a precursor for synthesizing other derivatives through:

-

Bromination : Can yield dibromo derivatives.

-

Esterification : Treatment with alcohols can produce esters.

-

Cyclization : Reacting with isocyanates or isothiocyanates can lead to cyclic compounds.

Biological Activity

Research has indicated that derivatives of this compound exhibit various biological activities, including anti-inflammatory and anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell growth by targeting specific cellular pathways .

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

N-(2-Methylphenyl)anthranilic acid is recognized for its anti-inflammatory effects. It is structurally related to other anthranilic acid derivatives, which have been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. A study highlighted the synthesis of various anthranilic acid derivatives and their biological activities, confirming that compounds like this compound exhibit significant anti-inflammatory effects through COX inhibition .

1.2 Analgesic and Antipyretic Effects

The compound has also been investigated for its analgesic and antipyretic properties. In experimental models, it demonstrated efficacy comparable to established analgesics, suggesting potential as a therapeutic agent for pain management .

1.3 Antiallergic Activity

Research indicates that this compound can act as an antiallergic agent. Its mechanism involves the inhibition of histamine release from mast cells, which is crucial in allergic reactions. This property positions it as a candidate for developing new antihistamines .

Synthesis and Chemical Properties

This compound can be synthesized through various chemical reactions involving anthranilic acid derivatives. The synthesis often employs methods such as amination or acylation to introduce the methyl group at the ortho position of the phenyl ring .

Table 1: Synthesis Methods for this compound

Material Science Applications

3.1 Polymer Chemistry

this compound has been utilized in polymer chemistry for synthesizing polyamide resins. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance applications .

3.2 Chelating Agents

The compound exhibits chelating properties, allowing it to form stable complexes with metal ions. This characteristic is valuable in applications such as catalysis and environmental remediation, where metal ion removal is necessary .

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study conducted on animal models demonstrated that this compound significantly reduced paw edema induced by carrageenan injection, showcasing its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Case Study 2: Synthesis of Metal Complexes

Research into the synthesis of metal complexes using this compound revealed that these complexes exhibited enhanced biological activity compared to their non-complexed counterparts, indicating potential for drug development .

Mechanism of Action

Alpha-hexachlorocyclohexane exerts its effects primarily through its interaction with the central nervous system. It has been demonstrated to inhibit gamma-aminobutyric acid (GABA)-mediated chloride ion uptake in the brain, leading to neurological effects such as convulsions . This mechanism is believed to play a primary role in its toxic action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Anthranilic acid derivatives exhibit diverse bioactivities depending on substituent groups and their positions on the aromatic rings. Below is a systematic comparison:

Structural and Functional Group Variations

Substituent Position Effects

- Electron-Withdrawing Groups (e.g., -CF3, -NO2): Para-substituted derivatives (e.g., N-(4-trifluoromethylphenyl)anthranilic acid) show superior CaCC blockade (IC50 = 6.0 μM) compared to meta (flufenamic acid, IC50 = 35.4 μM) or ortho isomers (N-(2-trifluoromethylphenyl)anthranilic acid, IC50 = 29.5 μM) . Nitro group position: N-(4-nitrophenyl)anthranilic acid (IC50 = 17.8 μM) outperforms ortho (IC50 > 200 μM) and meta (IC50 = 32.1 μM) isomers in CaCC inhibition .

- Electron-Donating Groups (e.g., -CH3, -OCH3): Methyl groups (e.g., this compound) confer moderate CaCC blockade (IC50 = 55.3 μM), weaker than CF3 derivatives . Methoxy groups in 3,4-DAA enhance anti-inflammatory activity via immunomodulation, likely due to increased steric bulk and polarity .

Pharmacological Profiles

Anti-Inflammatory Activity:

- Ion Channel Modulation: Anthranilic acid derivatives with para-substituted electron-withdrawing groups (e.g., -CF3, -NO2) are potent CaCC blockers, useful in treating cystic fibrosis or hypertension .

- Metabolic Stability: Chlorinated derivatives (e.g., tolfenamic acid) undergo hepatic hydroxylation and glucuronidation, increasing metabolic complexity vs. non-halogenated analogs .

Biological Activity

N-(2-Methylphenyl)anthranilic acid, a derivative of anthranilic acid, has garnered attention due to its diverse biological activities. This compound is part of a larger class of anthranilic acid derivatives that have been explored for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is synthesized through a copper-catalyzed amination reaction involving 2-chlorobenzoic acid and 2-methylaniline. The reaction conditions have been optimized to achieve moderate to high yields, indicating the feasibility of producing this compound for further biological testing .

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of anthranilic acid derivatives, including this compound. For instance, compounds derived from anthranilic acid have been shown to inhibit the growth of various cancer cell lines:

- Cell Lines Tested : A549 (lung carcinoma), Jurkat (T lymphocyte), and HepG-2 (liver carcinoma).

- IC50 Values : Complexes derived from anthranilic acid exhibited IC50 values ranging from 1.22 µM to 7.09 µM against these cell lines .

The mechanism of action is believed to involve DNA binding affinity, which promotes apoptosis in cancer cells .

2. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method has been employed to assess its efficacy:

- Tested Bacteria : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

- Results : The compound showed promising antibacterial activity, with specific derivatives exhibiting up to 68.54% inhibition in bacterial growth .

3. Anti-inflammatory Activity

Research indicates that this compound derivatives possess anti-inflammatory properties as well. A study utilizing the carrageenan-induced rat paw edema model found that certain derivatives significantly inhibited inflammation:

- Inhibition Rate : Some compounds achieved an inhibition percentage of approximately 68%, suggesting strong anti-inflammatory potential .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural characteristics. The presence of electron-withdrawing groups on the phenyl ring enhances its cytotoxicity and antimicrobial efficacy:

| Compound | Substituent | Anticancer IC50 (µM) | Antimicrobial Activity |

|---|---|---|---|

| This compound | -CH₃ | 1.22 (A549) | Significant against E. coli and S. aureus |

| N-(3-Nitrophenyl)anthranilic acid | -NO₂ | 0.95 (HepG-2) | Moderate activity |

| N-(4-Chlorophenyl)anthranilic acid | -Cl | 1.50 (Jurkat) | High activity |

This table illustrates the correlation between substituents on the phenyl ring and the resultant biological activities, emphasizing the importance of molecular modifications in enhancing therapeutic efficacy.

Study on Anticancer Properties

In a notable study, anthranilic acid derivatives were screened for their ability to inhibit pancreatic cancer cell growth. The top-performing compounds not only inhibited cell proliferation but also modulated key oncogenic pathways by decreasing c-Myc expression while increasing p21 levels . Such findings underscore the potential of this compound as a candidate for further development in cancer therapy.

Antimicrobial Efficacy Analysis

Another research effort focused on evaluating the antimicrobial properties of various anthranilic acid derivatives against Candida species. The study found that certain derivatives effectively disrupted fungal biofilms and exhibited significant antifungal activity, suggesting their potential application in treating fungal infections .

Q & A

Q. What synthetic methodologies are most effective for preparing N-(2-Methylphenyl)anthranilic acid derivatives?

Basic Research Question

Answer:

The synthesis of N-aryl anthranilic acids often involves copper-catalyzed amination of 2-chlorobenzoic acids with substituted anilines. For example, regioselective coupling of 2-chlorobenzoic acid with 2-methylaniline using a copper catalyst and organometallic base yields this compound with high efficiency (up to 99% yield) . Alternatively, iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines provides a complementary route, leveraging directing groups like 8-quinolinylamide to enhance selectivity .

Q. How do structural modifications influence the biological activity of this compound analogs?

Advanced Research Question

Answer:

Substituent position and electronic effects critically modulate bioactivity. For instance:

- Nitro substituents : N-(2-nitrophenyl)-anthranilic acid exhibits an IC50 of 17.8 µM against Ca2+-activated Cl⁻ channels, compared to 6.0 µM for the 4-nitro isomer, highlighting positional dependence .

- Fluorinated analogs : N-(4-fluorophenyl)-anthranilic acid shows enhanced anti-inflammatory activity (IC50 = 6.0 µM) compared to 2- or 3-fluoro derivatives (IC50 = 29.5–35.4 µM) .

- Trifluoromethyl groups : Flufenamic acid (N-(3-trifluoromethylphenyl)-anthranilic acid) demonstrates nanomolar antiproliferative activity in cancer models, attributed to improved metabolic stability and target affinity .

Table 1: IC50 Values for Substituted Anthranilic Acids

| Substituent Position | IC50 (µM) | Biological Target |

|---|---|---|

| 2-Nitro | 17.8 | Ca2+-activated Cl⁻ channels |

| 4-Nitro | 6.0 | Ca2+-activated Cl⁻ channels |

| 4-Fluoro | 6.0 | Anti-inflammatory activity |

Q. What experimental strategies are recommended for characterizing this compound derivatives?

Basic Research Question

Answer:

- Structural Analysis : X-ray crystallography and NMR (¹H, ¹³C, ¹⁵N) are critical. For example, N-(4-bromobenzoyl)-anthranilic acid was characterized via X-ray diffraction, revealing planar geometry stabilized by intramolecular hydrogen bonds .

- Spectroscopic Validation : IR spectroscopy identifies key functional groups (e.g., carboxylic acid C=O stretch at ~1680 cm⁻¹), while DFT calculations (B3LYP/6-31G+) corroborate experimental vibrational frequencies .

- Chromatography : LC-MS/MS with QTOF detectors enables precise metabolite identification, as demonstrated for N-(2-formyl-3-chlorophenyl)-anthranilic acid .

Q. How can researchers optimize reaction conditions for Fischer indolisation of N-(α-ketoacyl)anthranilic acids?

Advanced Research Question

Answer:

Fischer indolisation of N-(α-ketoacyl)anthranilic acids to 2-(indol-2-carboxamido)benzoic acids requires:

- Solvent Selection : Acetic acid under reflux yields superior results (up to 85% yield) compared to acetonitrile or methanol .

- Catalyst Screening : Bismuth(III) nitrate pentahydrate enhances reaction rates in acetonitrile, but acid-free conditions in acetic acid minimize byproduct formation .

- Byproduct Mitigation : Hydrolysis of amide bonds in aqueous HCl/H2SO4 produces anthranilic acid (35% yield), necessitating strict anhydrous conditions .

Q. What in vitro and in vivo models are suitable for evaluating the therapeutic potential of this compound derivatives?

Advanced Research Question

Answer:

- Autoimmune Diseases : The experimental autoimmune encephalomyelitis (EAE) mouse model validated N-(3,4-dimethoxycinnamoyl)-anthranilic acid (3,4-DAA) as a suppressor of TH1 cytokines, reversing paralysis via IDO pathway modulation .

- Cancer : NCI-60 human tumor cell lines screen derivatives for antiproliferative activity. Pyridinyl ester analogs (e.g., Compound 25) show GI50 values <10⁻⁷ M in vitro, though in vivo efficacy in xenografts remains moderate .

- Neuroprotection : TRPM2 channel inhibition by N-(p-amylcinnamoyl)-anthranilic acid (ACA) in glyceryl trinitrate (GTN)-induced neurotoxicity models highlights utility in migraine and oxidative stress studies .

Q. How do electronic and steric effects impact the supramolecular architecture of N-aryl anthranilic acids?

Advanced Research Question

Answer:

Crystallographic studies reveal:

- Electron-Withdrawing Groups : Derivatives with halogens (e.g., Br, Cl) form trans-anti dimeric structures via carboxylic acid hydrogen bonds .

- Steric Hindrance : Bulky substituents (e.g., 2-tert-butylaniline) induce trans-syn conformations, disrupting planar stacking and altering solubility .

- Self-Doping : Copolymers of anthranilic acid and aniline exhibit conductivity variations (10⁻⁴–10⁻² S/cm) dependent on –COOH group protonation and HCl doping levels .

Q. What computational methods support the design of this compound-based therapeutics?

Basic Research Question

Answer:

- DFT Calculations : B3LYP/6-31G(d,p) optimizes molecular geometry and predicts vibrational spectra, aligning with experimental IR data (RMSD <10 cm⁻¹) .

- QSAR Modeling : Comparative molecular field analysis (CoMFA) of flufenamic acid analogs correlates trifluoromethyl positioning with COX-2 inhibition .

- Docking Studies : Molecular dynamics simulations identify TRPM2 channel binding pockets for ACA, guiding neuroprotective agent design .

Properties

IUPAC Name |

2-(2-methylanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEMHISTVIYWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168076 | |

| Record name | Anthranilic acid, N-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16610-44-9 | |

| Record name | N-(2-Methylphenyl)anthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16610-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-(o-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016610449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-methylphenyl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.